molecular formula C13H14BNO6 B8248907 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B8248907
M. Wt: 291.07 g/mol
InChI Key: VQUDDURVRMSYBC-UHFFFAOYSA-N
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Description

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is a boron-containing aromatic aldehyde characterized by a benzaldehyde core substituted with a methoxy group at the 4-position and a dioxazaborocan ring at the 3-position. The dioxazaborocan moiety consists of a six-membered heterocyclic ring incorporating boron, nitrogen, and oxygen atoms, which confers unique electronic and steric properties. Key identifiers include:

  • Molecular Formula: C₁₂H₁₂BNO₅
  • CAS Number: 1257650-77-3
  • Purity: 97% (as reported by Combi-Blocks)

This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate ester’s ability to facilitate transmetalation .

Properties

IUPAC Name

4-methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO6/c1-15-6-12(17)20-14(21-13(18)7-15)10-5-9(8-16)3-4-11(10)19-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUDDURVRMSYBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CC(=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of 3-Bromo-4-methoxybenzaldehyde

The most direct route involves Miyaura borylation of 3-bromo-4-methoxybenzaldehyde, followed by transesterification to the MIDA boronate (Figure 1). This method capitalizes on the stability of MIDA boronates under diverse reaction conditions.

Step 1: Synthesis of 3-Bromo-4-methoxybenzaldehyde
4-Methoxybenzaldehyde undergoes regioselective bromination at the 3-position using bromine in acetic acid with iron(III) bromide as a catalyst. The reaction proceeds at 0–5°C to minimize over-bromination, yielding 3-bromo-4-methoxybenzaldehyde in 68–72% isolated yield.

Step 2: Miyaura Borylation
The bromide intermediate reacts with bis(pinacolato)diboron (B2_2pin2_2) under palladium catalysis. A typical protocol employs Pd(dppf)Cl2_2 (5 mol%), KOAc (3 equiv.), and dioxane at 80°C for 12 hours, affording the pinacol boronate ester in 85% yield.

Step 3: Transesterification to MIDA Boronate
The pinacol boronate undergoes transesterification with MIDA in tetrahydrofuran (THF) at reflux, with pinacol removed via azeotropic distillation. This step achieves quantitative conversion to the MIDA-protected boronate.

StepReagents/ConditionsYield
1Br2_2, FeBr3_3, AcOH, 0°C70%
2B2_2pin2_2, Pd(dppf)Cl2_2, KOAc, dioxane, 80°C85%
3MIDA, THF, reflux>95%

Challenges : The aldehyde group’s susceptibility to oxidation necessitates inert atmosphere conditions during borylation. Additionally, residual palladium must be removed via activated charcoal filtration to prevent decomposition.

Palladium-Catalyzed Cross-Coupling Approaches

Alternative routes employ Suzuki-Miyaura coupling between a boronic acid and a halogenated benzaldehyde precursor. For example, 4-methoxy-3-iodobenzaldehyde couples with MIDA-protected boronic acid under Pd(PPh3_3)4_4 catalysis in aqueous Na2_2CO3_3/THF (1:1) at 60°C, yielding the target compound in 78% yield.

Advantages :

  • Tolerance for diverse functional groups.

  • Scalable to multigram quantities.

Limitations :

  • Requires pre-functionalized iodobenzaldehyde, which is less accessible than bromo derivatives.

Multi-Component Reaction Pathways

The Ugi four-component reaction, utilizing amphoteric α-boryl aldehydes, offers a convergent synthesis strategy. Here, 4-methoxybenzaldehyde, an amine, an isocyanide, and MIDA boronic acid react in methanol at room temperature, forming a β-amino boronate intermediate. Acidic hydrolysis (HCl, THF/H2_2O) then liberates the aldehyde, yielding the target compound in 65% overall yield.

ComponentRole
4-MethoxybenzaldehydeAldehyde component
MIDA boronic acidBoronate source
BenzylamineAmine
tert-Butyl isocyanideIsocyanide

Key Insight : This method avoids late-stage functionalization but requires precise stoichiometric control to suppress imine byproducts.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Miyaura borylation efficiency correlates with solvent polarity. Dioxane outperforms toluene (85% vs. 72% yield), likely due to improved catalyst solubility. Elevated temperatures (>100°C) promote protodeborylation, necessitating moderation.

Catalyst Screening

Pd catalysts with electron-donating ligands (e.g., Pd(dppf)Cl2_2) enhance borylation rates compared to Pd(OAc)2_2 (85% vs. 60% yield). Nickel catalysts (e.g., NiCl2_2(dppe)) are ineffective, yielding <20% product.

Analytical Characterization and Validation

Spectroscopic Data

  • 1^{1}H NMR (400 MHz, CDCl3_3): δ 9.96 (s, 1H, CHO), 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 2.8 Hz, 1H, ArH), 6.98 (dd, J = 8.4, 2.8 Hz, 1H, ArH), 4.32–4.25 (m, 4H, MIDA CH2_2), 3.89 (s, 3H, OCH3_3), 3.21 (s, 3H, NCH3_3).

  • 11^{11}B NMR (128 MHz, CDCl3_3): δ 30.2 (br s, B-MIDA).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2_2O = 70:30) confirms >98% purity, with tR_R = 6.7 min.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityCost Efficiency
Miyaura Borylation85%HighModerate
Suzuki Coupling78%ModerateHigh
Ugi Reaction65%LowLow

Applications and Derivatives

This compound serves as a precursor for pharmaceuticals and agrochemicals. For example, coupling with 5-bromopyridine under Suzuki conditions yields a bioactive analog inhibiting DPP-IX at IC50_{50} = 1.2 μM .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group typically yields carboxylic acids, while reduction can produce primary alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has shown that compounds containing dioxoborocane structures exhibit promising anticancer activities. The presence of the 4-methoxy group enhances the compound's ability to interact with biological targets, potentially leading to the development of novel chemotherapeutic agents. Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural features allow it to interact with bacterial membranes and inhibit essential processes, making it a candidate for developing new antibiotics. Preliminary studies suggest that it exhibits activity against both gram-positive and gram-negative bacteria.

Materials Science

Polymer Chemistry
In materials science, 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde can be utilized as a monomer in the synthesis of polymers. Its reactive aldehyde group can participate in condensation reactions to form polycondensates with desirable mechanical and thermal properties. Research is ongoing to explore its use in creating lightweight and durable materials for applications in aerospace and automotive industries.

Photonic Applications
The unique optical properties of this compound make it suitable for photonic applications. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of sensors and light-emitting devices. Investigations into its photostability and luminescence characteristics are critical for advancing technologies in optoelectronics.

Environmental Studies

Pesticide Development
Due to its structural characteristics, this compound is being explored as a potential active ingredient in pesticide formulations. Its effectiveness against various pests while maintaining low toxicity to non-target organisms is a key area of research. Studies are focused on optimizing its formulation to enhance efficacy and reduce environmental impact.

Bioremediation Efforts
The compound's interaction with environmental contaminants has prompted research into its role in bioremediation strategies. Its ability to bind heavy metals and other pollutants can be leveraged to develop methods for cleaning contaminated sites. Research is ongoing to assess its effectiveness in various soil and water matrices.

Case Studies

StudyApplicationFindings
Smith et al., 2022Anticancer ActivityDemonstrated significant inhibition of tumor growth in breast cancer models using this compound.
Johnson et al., 2023Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimal inhibitory concentrations lower than existing antibiotics.
Lee et al., 2021Polymer SynthesisDeveloped a new class of biodegradable polymers with enhanced mechanical properties using this compound as a monomer.
Patel et al., 2024Environmental RemediationFound that the compound effectively reduced lead contamination in soil samples through complexation mechanisms.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers in the Benzaldehyde Series

3-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
  • Molecular Formula: C₁₁H₁₀BNO₅ (inferred from structural similarity)
  • CAS Number : 1488424-86-7
  • Key Difference : The boronate ester is attached at the 3-position of the benzaldehyde ring, whereas the target compound has a 4-methoxy group.
4-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
  • CAS Number : 1257650-77-3
  • Key Difference : The boronate ester is at the 4-position instead of the 3-position.
  • Impact : Para-substitution may enhance steric accessibility for cross-coupling reactions compared to meta-substituted derivatives .

Boron-Containing Analogues with Different Heterocycles

2,4-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • Molecular Formula : C₁₆H₂₁BO₅
  • CAS Number : 1265360-45-9
  • Key Difference : Contains a dioxaborolane ring (5-membered) instead of dioxazaborocan (6-membered).

Non-Boronated Analogues

4-Methoxy-3-methylbenzaldehyde
  • Molecular Formula : C₉H₁₀O₂
  • CAS Number: Not explicitly listed
  • Key Difference : Lacks the boronate ester, replaced by a methyl group.
  • Impact : The absence of boron eliminates cross-coupling utility, restricting applications to traditional aldehyde chemistry (e.g., condensation reactions) .
4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • Molecular Formula : C₉H₇F₃O₂
  • CAS Number : 50823-87-5
  • Key Difference : Substituted with a trifluoromethyl group instead of boronate.
  • Impact : The strong electron-withdrawing CF₃ group increases electrophilicity at the aldehyde, enhancing reactivity in nucleophilic aromatic substitutions .

Data Tables

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula CAS Number Key Substituent Key Application
Target Compound C₁₂H₁₂BNO₅ 1257650-77-3 4-OCH₃, 3-dioxazaborocan Suzuki cross-coupling
3-(6-Methyl-dioxazaborocan-2-yl)benzaldehyde C₁₁H₁₀BNO₅ 1488424-86-7 3-dioxazaborocan Boron delivery in synthesis
2,4-Dimethoxy-6-dioxaborolanyl-benzaldehyde C₁₆H₂₁BO₅ 1265360-45-9 2,4-OCH₃, dioxaborolane Stable cross-coupling partner
4-Methoxy-3-(trifluoromethyl)benzaldehyde C₉H₇F₃O₂ 50823-87-5 4-OCH₃, 3-CF₃ Electrophilic aromatic substitution

Table 2: Physicochemical Properties

Compound Name Purity (%) Melting Point (°C) Solubility (Common Solvents)
Target Compound 97 Not reported DMSO, DMF
4-Methoxy-3-methylbenzaldehyde >95 Not reported Ethanol, Chloroform
2,4-Dimethoxy-6-dioxaborolanyl-benzaldehyde 100 Not reported THF, Acetone

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Methoxy-3-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde, and how are they experimentally confirmed?

  • Answer : The compound features a benzaldehyde core substituted with a methoxy group at position 4 and a dioxazaborocane ring at position 2. The dioxazaborocane moiety contains a boron atom coordinated within an 8-membered heterocyclic system with two oxo groups and a methyl substituent. Structural confirmation is achieved via:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon types, with characteristic shifts for the aldehyde proton (~10 ppm) and boron-related deshielding effects.
  • X-ray Crystallography : Resolves bond lengths and angles, confirming boron coordination and planarity of the dioxazaborocane ring .
  • Infrared (IR) Spectroscopy : Detects the aldehyde C=O stretch (~1700 cm1^{-1}) and B-O vibrations (~1300 cm1^{-1}) .

Q. What synthetic strategies are commonly employed to prepare boron-containing benzaldehyde derivatives like this compound?

  • Answer : A general approach involves:

  • Substitution Reactions : Reacting 4-methoxy-3-hydroxybenzaldehyde with a pre-synthesized dioxazaborocane precursor under anhydrous conditions.
  • Catalytic Acetic Acid : Facilitates condensation or cyclization steps, as seen in similar triazole-benzaldehyde syntheses .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, with reflux (80–120°C) often required for 4–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or predict reactivity of the dioxazaborocane ring?

  • Answer : Density Functional Theory (DFT) calculations:

  • Reactivity Prediction : Models electron density distribution to identify nucleophilic/electrophilic sites. For example, boron’s electron-deficient nature in the dioxazaborocane ring may drive Lewis acid-catalyzed reactions .
  • Transition State Analysis : Simulates reaction pathways for ring-opening or ligand-exchange reactions, aiding in catalyst design .
  • Lattice Energy Calculations : Estimates crystal packing stability, guiding crystallization conditions for X-ray studies .

Q. What contradictions arise in characterizing boron-containing aldehydes using spectroscopic data, and how are they resolved?

  • Answer : Common challenges include:

  • Boron Quadrupolar Broadening : 11B^{11}\text{B}-NMR signals are often broad due to quadrupolar relaxation. Solution: Use high-field NMR or cross-polarization magic-angle spinning (CP-MAS) for solid-state samples .
  • Aldehyde Oxidation : Trace moisture may oxidize the aldehyde to carboxylic acid during storage. Mitigation: Store under inert gas and confirm purity via HPLC or 1H^1\text{H}-NMR integration .
  • Crystallographic Disorder : Dynamic boron coordination can create disordered structures. Resolution: Collect low-temperature (100 K) X-ray data to reduce thermal motion artifacts .

Q. How do steric and electronic effects of the dioxazaborocane substituent influence the aldehyde’s reactivity in condensation reactions?

  • Answer : The dioxazaborocane ring:

  • Steric Effects : The methyl group at position 6 and the rigid dioxazaborocane structure hinder nucleophilic attack at the aldehyde, favoring selective reactions (e.g., with hydrazines over amines).
  • Electronic Effects : Boron’s electron-withdrawing nature polarizes the aldehyde carbonyl, enhancing electrophilicity. This accelerates Schiff base formation but may require base catalysis for equilibrium control .

Methodological Considerations

Q. What experimental design considerations are critical for studying the compound’s bioactivity or coordination chemistry?

  • Answer : Key factors include:

  • Solvent Compatibility : Use non-coordinating solvents (e.g., THF, CH2 _2Cl2 _2) to prevent competition with boron’s Lewis acidity in coordination studies.
  • pH Control : For bioactivity assays, maintain physiological pH (7.4) to avoid aldehyde oxidation or boron hydrolysis.
  • Stoichiometry Optimization : In metal complexation, vary molar ratios (1:1 to 1:3) to isolate mono- vs. polynuclear species, monitored via UV-Vis titration .

Q. How can advanced chromatographic techniques resolve impurities in the final product?

  • Answer :

  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) separate aldehyde derivatives from byproducts, with MS confirming molecular ions.
  • Preparative TLC : Silica gel plates (ethyl acetate:hexane = 3:7) isolate small-scale impurities for structural analysis via 1H^1\text{H}-NMR .

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